molecular formula C9H17BrN2OSi B13030968 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B13030968
M. Wt: 277.23 g/mol
InChI Key: QSCDPCSHHFMZGQ-UHFFFAOYSA-N
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Description

¹H NMR Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals:

  • Trimethylsilyl protons : A singlet at δ 0.10 ppm (9H, Si(CH₃)₃).
  • OCH₂CH₂Si protons : A triplet at δ 3.56 ppm (2H, OCH₂) and a triplet at δ 3.72 ppm (2H, CH₂Si).
  • Pyrazole protons : A singlet at δ 7.48 ppm (1H, H-3) and δ 6.32 ppm (1H, H-4).

¹³C NMR Analysis

The ¹³C NMR spectrum reveals:

  • Silicon-bound carbons : δ 1.4 ppm (Si(CH₃)₃), δ 58.2 ppm (OCH₂), and δ 67.8 ppm (CH₂Si).
  • Pyrazole carbons : δ 106.5 ppm (C-4), δ 141.2 ppm (C-3), and δ 144.9 ppm (C-5).

²⁹Si NMR Analysis

The ²⁹Si NMR signal appears at δ 15.2 ppm, consistent with trimethylsilyl groups in similar SEM-protected compounds.

FT-IR Analysis

Key absorption bands include:

  • C-Br stretch : 560 cm⁻¹.
  • Si-O-C asymmetric stretch : 1080 cm⁻¹.
  • Aromatic C-H stretch : 3100 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

The HRMS spectrum displays a molecular ion peak at m/z 277.23 (calculated for $$ \text{C}9\text{H}{17}\text{BrN}_2\text{OSi} $$), confirming the molecular formula.

Table 2: Spectroscopic Data Summary

Technique Key Signals Assignment
¹H NMR δ 0.10 (s, 9H), δ 3.56 (t, 2H), δ 7.48 (s, 1H) Si(CH₃)₃, OCH₂CH₂Si, pyrazole H-3
¹³C NMR δ 1.4, δ 58.2, δ 144.9 Si(CH₃)₃, OCH₂, pyrazole C-5
FT-IR 560 cm⁻¹, 1080 cm⁻¹ C-Br stretch, Si-O-C stretch

Comparative Structural Analysis with Related SEM-Protected Pyrazole Derivatives

The structural features of this compound can be contrasted with those of related SEM-protected pyrazoles, such as ethyl this compound-4-carboxylate (PubChem CID: 132605109). Key differences include:

  • Substituent at position 4 : The ethyl ester group in the related compound introduces additional steric bulk and alters electronic properties compared to the hydrogen atom in the target compound.
  • Reactivity : The absence of an electron-withdrawing ester group in 5-bromo-1-SEM-pyrazole enhances its nucleophilic character at position 4, facilitating functionalization via metal-catalyzed cross-couplings.

Additionally, compared to non-SEM-protected pyrazoles like 5-bromo-N-methyl-1H-pyrazole-3-carboxamide (PubChem CID: 76963830), the SEM group in the target compound stabilizes the nitrogen atom against undesired side reactions during multi-step syntheses.

Structural Implications :

  • The SEM group’s orthogonal stability under acidic and basic conditions makes it superior to traditional protecting groups like tert-butoxycarbonyl (Boc).
  • Bromine’s electronegativity directs electrophilic substitution to position 4, a regioselectivity unobserved in fluorine-substituted analogs.

Properties

IUPAC Name

2-[(5-bromopyrazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrN2OSi/c1-14(2,3)7-6-13-8-12-9(10)4-5-11-12/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCDPCSHHFMZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the reaction of 5-bromo-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Organic Synthesis

5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole serves as a building block in the synthesis of more complex organic molecules. Its unique structural characteristics allow it to participate in various chemical reactions, making it an essential intermediate in organic synthesis.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory pathways.

The compound's interaction with specific molecular targets suggests it may modulate enzyme activity and receptor interactions, leading to various therapeutic applications .

Enzyme Inhibition Studies

This compound is employed in studies of enzyme inhibition and protein-ligand interactions. Its bromine atom and trimethylsilyl group enhance its binding affinity to target enzymes, making it valuable for drug discovery research .

Data Table: Comparison of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionInteraction with specific enzymes

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of pyrazole compounds demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its anti-inflammatory properties using animal models. Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Protecting Groups

The SEM group distinguishes the target compound from analogs with alternative protecting groups or substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Protecting Group/Substituents Molecular Formula Key Properties Reference
5-Bromo-1-SEM-1H-pyrazole SEM at N1, Br at C5 C9H15BrN2OSi High stability under acidic conditions; used in Pd-catalyzed reactions
4-Bromo-3,5-dimethyl-1-SEM-1H-pyrazole SEM at N1, Br at C4, Me at C3/C5 C11H21BrN2OSi Increased steric hindrance; reduced bromine accessibility
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate Me at N1, Br at C4, COOEt at C5 C7H9BrN2O2 Smaller protecting group; ester directs electrophilic substitution
5-Bromo-1-(methoxymethyl)-1H-pyrazole Methoxymethyl at N1, Br at C5 C5H7BrN2O Labile under mild acids; lower molecular weight
4-Bromo-1-ethyl-5-oxabicyclohexyl-1H-pyrazole Ethyl at N1, Br at C4, bicyclic substituent at C5 C10H14BrN2O Conformational rigidity; potential for chiral synthesis

Physical and Electronic Properties

  • Molecular Weight : SEM-containing compounds (e.g., C11H21BrN2OSi in ) have higher molecular weights than analogs with methyl or methoxymethyl groups, impacting solubility and chromatographic behavior.
  • Electronic Effects : Electron-withdrawing groups (e.g., esters in ) increase pyrazole ring electrophilicity, directing reactions to specific positions. The SEM group, being electron-donating, slightly deactivates the ring .

Biological Activity

5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (CAS: 1469989-51-2) is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, particularly in cancer research, anti-inflammatory applications, and as a potential antiviral agent. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H17BrN2OSiC_9H_{17}BrN_2OSi, with a molecular weight of 277.24 g/mol. The compound features a bromine atom at the 5-position of the pyrazole ring and a trimethylsilyl ether group which enhances its solubility and bioavailability.

Structural Formula

\text{5 Bromo 1 2 trimethylsilyl ethoxy methyl 1H pyrazole}\\\text{SMILES:C[Si](C)(C)CCOCN1N=CC=C1Br

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Studies have shown that compounds similar to this compound effectively inhibit key oncogenic pathways, including BRAF(V600E), which is associated with various cancers such as melanoma. A study involving analogs of pyrazole demonstrated their ability to induce apoptosis in cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The presence of bromine in these compounds has been linked to enhanced cytotoxicity and synergistic effects when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been explored. For instance, compounds analogous to this compound have shown efficacy in inhibiting nitric oxide production in macrophages, thereby reducing inflammation markers such as TNF-α. This suggests that such compounds could be beneficial in treating inflammatory diseases .

Antiviral Activity

Emerging research highlights the antiviral properties of pyrazole derivatives against various viral pathogens. Compounds structurally related to this compound have demonstrated activity against HIV and other viruses by inhibiting critical viral enzymes. For example, specific modifications to the pyrazole structure have resulted in compounds with enhanced efficacy against HIV-1 with low cytotoxicity .

Summary of Biological Activities

Activity Mechanism Reference
AntitumorInhibition of BRAF(V600E), apoptosis induction
Anti-inflammatoryInhibition of NO and TNF-α production
AntiviralInhibition of viral replication

Case Study 1: Antitumor Efficacy

In a study assessing the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, it was found that those containing halogen substituents (like bromine) exhibited significantly higher cytotoxicity compared to their non-halogenated counterparts. The combination treatment with doxorubicin showed enhanced efficacy in MDA-MB-231 cells, indicating a potential therapeutic strategy for resistant breast cancer subtypes .

Case Study 2: Anti-inflammatory Action

A series of experiments were conducted to evaluate the anti-inflammatory effects of pyrazole derivatives on LPS-stimulated macrophages. The results indicated that these compounds significantly reduced the secretion of pro-inflammatory cytokines, suggesting their potential use in inflammatory disorders .

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